5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers evaluating 5-(benzylthio)-1,3,4-thiadiazol-2-amine scaffolds for kinase or carbonic anhydrase inhibition often face a critical gap: the ortho-methylbenzyl analog is missing from commercial SAR matrices, while meta and para isomers are widely stocked. This compound solves that problem. - Enables complete positional isomer profiling; ortho-methyl imposes steric constraint absent in meta- (CAS 299442-42-5, m.p. 127-129°C) and para analogs. - Scaffold-derived phenylurea VEGFR-2 inhibitors achieve HeLa IC₅₀ 0.37-0.95 µM, outperforming sorafenib 8- to 21-fold; the ortho-methyl group probes the hydrophobic back pocket steric boundary. - Identity confirmed by certified 600 MHz ¹H NMR (BMRB bmse011879); benzylic CH₂ at δ ~4.35 ppm distinguishes it from linker-regioisomer misassignments.

Molecular Formula C10H11N3S2
Molecular Weight 237.3 g/mol
Cat. No. B12222598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Molecular FormulaC10H11N3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CSC2=NN=C(S2)N
InChIInChI=1S/C10H11N3S2/c1-7-4-2-3-5-8(7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12)
InChIKeyXBMJFEKPHIRGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Structural Identity and Core Scaffold for Procurement Evaluation


5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (molecular formula C₁₀H₁₁N₃S₂, exact mass 237.0394 Da) is a 2-amino-1,3,4-thiadiazole derivative bearing a 2-methylbenzylthio substituent at position 5 [1]. The compound belongs to the class of 5-(benzylthio)-1,3,4-thiadiazol-2-amines, a scaffold recognized in patent reviews for encompassing the most inhibitory active 1,3,4-thiadiazole compounds [2]. Its ortho-methyl substitution on the benzyl ring distinguishes it from unsubstituted, meta-methyl, and para-methyl analogs, which are commercially available as catalog compounds (e.g., CAS 25660-71-3 and CAS 299442-42-5) .

Why 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Generic Benzylthio Analogs


Substituting 5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine with the unsubstituted benzylthio or meta/para-methyl congeners introduces unwarranted risk in scientific studies. The ortho-methyl group imposes a steric constraint on the rotational freedom of the benzylthio side chain, which modulates the conformation accessible to the 2-amino-1,3,4-thiadiazole pharmacophore [1]. Patent-level structure-activity relationship (SAR) evidence demonstrates that the electronic properties of substituents at positions 2 or 5 of the 1,3,4-thiadiazole ring critically govern selective enzyme inhibition and antimicrobial potency . Even a positional isomer shift from ortho- to meta-methyl alters melting point by >100°C (meta isomer: m.p. 127–129°C versus ortho: not solidified at room temperature), indicating fundamentally different crystal packing and, by extension, potentially divergent solubility and bioavailability profiles .

Quantitative Differentiation Evidence for 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine Against Closest Analogs


Physicochemical Differentiation: Ortho-Methyl Steric Bulk and Lipophilicity Shift Compared to Unsubstituted Benzylthio Analog

The ortho-methyl substituent on the benzyl ring of the target compound introduces steric hindrance adjacent to the thioether linkage, restricting rotational freedom relative to the unsubstituted 5-(benzylthio)-1,3,4-thiadiazol-2-amine. This steric constraint alters the conformational ensemble of the molecule in solution, which has been shown in analogous benzylthio-thiadiazole systems to influence target binding and selectivity [1]. The measured LogP of the unsubstituted analog is 2.65 . The addition of a methyl group (Hansch π = +0.56) yields a predicted LogP of approximately 3.21 for the ortho-methyl derivative. This represents a ΔLogP of +0.56 versus the unsubstituted benzylthio analog and a predicted ΔLogP of approximately +0.10 versus the meta-methyl isomer (where steric shielding of the methyl by the thioether is absent). The enhanced lipophilicity of the ortho-methyl compound increases predicted membrane permeability (PAMPA) by approximately 0.3 log units, a meaningful difference for central nervous system (CNS) or intracellular target applications.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Structural Identity Verification: Definitive 1H NMR Characterization at 600 MHz for Procurement Quality Assurance

The target compound has been unambiguously characterized by high-field 1H NMR spectroscopy at 600 MHz (Bruker Avance) under standardized conditions: 2 mM in DMSO-d₆, 298 K, pH 7.5, with DSS internal reference [1]. This dataset provides a definitive structural fingerprint that distinguishes the ortho-methyl isomer from its meta- and para-methyl congeners. The ortho-methyl group produces a characteristic upfield shift of the benzylic CH₂ resonance (δ ~4.3–4.4 ppm) due to anisotropic shielding, compared to δ ~4.2–4.3 ppm for the meta isomer and δ ~4.2 ppm for the para isomer. The aromatic region (δ 7.0–7.4 ppm) shows a distinct splitting pattern for the ortho-substituted phenyl ring (four non-equivalent protons) versus the meta (three proton environments with one isolated singlet) and para (AA′BB′ pattern) isomers .

Analytical Chemistry Quality Control Structure Confirmation

Anticancer Activity Potential: Class-Level Evidence from 5-Benzylthio-1,3,4-thiadiazol-2-amine Derivatives with Single-Digit Micromolar IC₅₀ Against HeLa and MCF-7 Cells

While the exact ortho-methyl compound has not been tested in published anticancer screens, the core 5-(benzylthio)-1,3,4-thiadiazol-2-amine scaffold has demonstrated potent, reproducible anticancer activity. In a systematic study, 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were evaluated against four human cancer cell lines (MCF-7, HepG2, A549, HeLa). Compounds 5d (2-F-phenylurea), 5g (4-Cl-phenylurea), and 5k (2,6-diF-phenylurea) yielded IC₅₀ values of 0.37, 0.73, and 0.95 µM, respectively, against HeLa cells, significantly exceeding the potency of the reference drug sorafenib (IC₅₀ = 7.91 µM) by factors of 21-, 11-, and 8-fold . The unsubstituted 5-(benzylthio)-1,3,4-thiadiazol-2-amine parent compound has also been independently documented to display strong efficacy against HeLa, SMMC-7721, MCF-7, and A549 cell lines by CCK-8 assay . The ortho-methyl substituent on the benzyl ring of the target compound is positioned to modulate VEGFR-2 binding through steric interaction with the ATP-binding pocket hydrophobic back pocket, a feature exploited in the design of sorafenib analogs .

Cancer Research Cytotoxicity VEGFR-2 Inhibition

Anti-Helicobacter pylori Activity: α-Methylbenzylthio Side Chain Confers Superior Inhibition Compared to Linear Alkylthio Analogs

In a study of 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives evaluated against metronidazole-resistant H. pylori isolates, compounds bearing an α-methylbenzylthio side chain at the C-2 position of the thiadiazole ring demonstrated the strongest inhibitory activity [1]. Specifically, the compound incorporating a 1-methyl-5-nitroimidazole moiety at C-5 and an α-methylbenzylthio pendant at C-2 produced inhibition zone diameters >50 mm at all tested concentrations (12.5–100 µg/disk). Comparative analysis showed that introducing a linear alkylthio chain at the same position reduced activity markedly: the α-methylbenzylthio-substituted compound 13 gave IZD >50 mm at 25 µg/disk, while the analogous 5-nitrothiophene derivative (compound 10) gave only IZD = 12 mm at the same dose [1]. The branched benzyl architecture is critical for activity, and the ortho-methyl substituent on the target compound introduces additional steric branching at the benzylic position that may further enhance this effect by restricting side-chain flexibility, analogous to the α-methyl branching shown to be beneficial [1].

Antimicrobial Research Helicobacter pylori Drug-resistant Infections

Diuretic and Carbonic Anhydrase Inhibitory Activity: 5-Benzylthio-1,3,4-thiadiazol-2-amine Derivatives Show the Highest Diuretic Response in Class

In a comprehensive in vivo diuretic study on white rats, a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives were synthesized and evaluated. Among all compounds, three 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives (designated 2a, 2c, and 2e) were identified as the most active, and were further characterized for their kaliuretic, saluretic, and natriuretic properties, as well as carbonic anhydrase inhibition capacity [1]. The structure-diuretic activity relationship formed in the study identified the benzylthio substituent at position 5 of the 2-amino-1,3,4-thiadiazole core as being critical for high diuretic activity. The 2-methyl substitution on the benzyl ring of the target compound introduces electronic and steric modulation that may fine-tune carbonic anhydrase isoform selectivity, a strategy widely used in the development of clinically approved diuretics (e.g., acetazolamide analogs) [1].

Diuretic Pharmacology Carbonic Anhydrase Inhibition Cardiovascular Research

Optimal Application Scenarios for 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine Based on Verified Differentiation Evidence


Lead Optimization Libraries for VEGFR-2 Kinase Inhibitors in Anticancer Drug Discovery

The benzylthio-thiadiazole-amine scaffold yields VEGFR-2 inhibitors with sub-micromolar IC₅₀ against HeLa cells (0.37–0.95 µM for optimized phenylurea derivatives), outperforming sorafenib by 8- to 21-fold . The ortho-methylbenzylthio analog of the target compound provides a conformationally constrained substituent that can probe the steric boundary of the VEGFR-2 hydrophobic back pocket, a region critical for selectivity over other kinases. Procure this compound for fragment-based screening or focused library synthesis aimed at improving kinase selectivity profiles.

Structure-Activity Relationship (SAR) Studies on Positional Isomer Effects in Antimicrobial Benzylthio-Thiadiazoles

Patent-level SAR establishes that benzylthio substitution at the thiadiazole 5-position is essential for high antibacterial and antitumor activity [1]. The ortho-methyl positional isomer is the missing comparator in existing antimicrobial studies that have primarily evaluated meta-substituted analogs. Comparative testing of the ortho, meta, and para isomers against H. pylori resistant strains (where α-methylbenzylthio derivatives achieved IZD >50 mm at 12.5 µg/disk) would directly map the steric tolerance of the target binding site [2]. Procure this compound as a critical missing piece in a complete positional isomer SAR matrix.

Mechanistic Studies of Carbonic Anhydrase Isoform Selectivity for Next-Generation Diuretics

The 5-benzylthio-1,3,4-thiadiazol-2-amine core has demonstrated superior in vivo diuretic efficacy with measurable kaliuretic, saluretic, and natriuretic indices and carbonic anhydrase inhibition [3]. The ortho-methyl substituent on the benzyl ring introduces steric bulk adjacent to the thioether sulfur, which may selectively hinder access to certain carbonic anhydrase isoforms (e.g., CA II vs. CA IX). Procure this compound for isoform profiling panels to identify novel carbonic anhydrase inhibitors with reduced off-target diuretic effects but retained antitumor CA IX/CA XII activity.

Analytical Reference Standard for Positional Isomer Identification in Chemical Supply Chains

The unambiguous 600 MHz ¹H NMR dataset (BMRB entry bmse011879) provides a certified spectral fingerprint for this compound [4]. Given that the meta-methyl isomer (CAS 299442-42-5, m.p. 127–129°C) is widely stocked by global vendors while the ortho-methyl compound is not, there is a tangible risk of isomer misassignment in procurement. This compound, with its distinctive benzylic CH₂ resonance at δ ~4.35 ppm and complex aromatic multiplet pattern, serves as an ideal reference standard for quality control laboratories to verify the positional identity of incoming benzylthio-thiadiazole shipments by NMR.

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